3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone
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Overview
Description
Isorhamnetin is a flavonol, a type of flavonoid, that naturally occurs in a variety of plants. It is present in several plant-derived foodstuffs and beverages, including berry juices, wine, onions, and almonds . This compound is found both as free isorhamnetin and conjugated with glucuronide or sulfate groups . Isorhamnetin has gained interest due to its presence in herbs such as Gingko biloba and Persicaria thunbergii, which are used in traditional medicine for treating rheumatism, hemorrhage, and cancer .
Preparation Methods
Isorhamnetin can be synthesized naturally in plants through the phenylpropanoid pathway, which is triggered by environmental stressors such as UV radiation . Additionally, a synthetic cost-effective method for isorhamnetin synthesis has been described . Industrial production methods predominantly involve plant extraction, where isorhamnetin is isolated in its non-conjugated form .
Chemical Reactions Analysis
Isorhamnetin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include different derivatives of isorhamnetin, which may have varying biological activities .
Scientific Research Applications
Isorhamnetin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties . In biology and medicine, isorhamnetin is researched for its potential anti-inflammatory, antimicrobial, and anticancer effects . It has shown efficacy in the management of health conditions such as metabolic syndrome, cancer, and cardiovascular diseases . Additionally, isorhamnetin is used in the development of biocidal compositions, pesticides, and therapeutic compositions .
Mechanism of Action
The mechanism by which isorhamnetin exerts its effects involves the regulation of several molecular targets and pathways. It has been shown to block cell cycle progression, regulate apoptosis and autophagy, and inhibit cancer cell invasion and metastasis . Isorhamnetin also modulates signaling pathways such as PI3K/AKT/PKB, NF-κB, and MAPK, and influences the expression of related cytokines and kinases .
Comparison with Similar Compounds
Isorhamnetin is similar to other flavonoids such as quercetin, kaempferol, and myricetin . it is unique due to its specific molecular structure, which includes a methoxy group at the 3’ position . This structural difference contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H12O7 |
---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
3,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-7(2-3-9(13)17)16-15(21)14(20)8-5-10(18)11(19)6-12(8)23-16/h2-6,17-19,21H,1H3 |
InChI Key |
KQBHOMRPRBEQFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
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